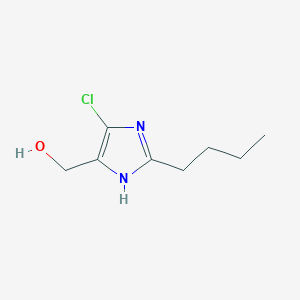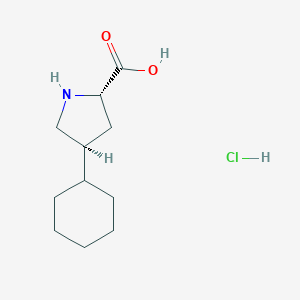
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
Vue d'ensemble
Description
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is a chemical compound with the molecular formula C15H10Cl2N4O2. It is characterized by the presence of two pyrimidine rings, each substituted with chlorine atoms at positions 4 and 6, and a methoxyphenoxy group at position 5.
Méthodes De Préparation
The synthesis of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine and methoxy groups may enhance its binding affinity and specificity for these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparaison Avec Des Composés Similaires
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-5-(2-methoxyphenoxy)pyrimidine: This compound lacks the bipyrimidine structure but shares similar substituents, making it a useful comparison for studying structure-activity relationships.
4,6-Dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine: This compound includes a pyridine ring instead of a second pyrimidine ring, which may influence its chemical and biological properties.
The uniqueness of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine lies in its bipyrimidine structure, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
4,6-dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c1-22-9-5-2-3-6-10(9)23-11-12(16)20-15(21-13(11)17)14-18-7-4-8-19-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGOBGVYADHVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441594 | |
| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150728-13-5 | |
| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150728-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150728135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-5-(2-METHOXYPHENOXY)-2,2'-BIPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLW8S7AP2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details


















Q1: What is the structural significance of 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine in the synthesis of Bosentan?
A1: this compound serves as a crucial building block in the synthesis of Bosentan [, ]. Its structure allows for the subsequent addition of 4-tert-butylbenzenesulfonamide and ethylene glycol, ultimately forming the active pharmaceutical ingredient.
Q2: What are the key structural features of this compound?
A2: X-ray crystallography studies reveal that in this compound, the dichloropyrimidine and methoxyphenoxy groups are almost perpendicular to each other []. This specific orientation, along with the dihedral angle between the two pyrimidine rings, plays a significant role in its reactivity and its ability to form the desired product, Bosentan.
Q3: Are there any challenges in synthesizing this compound and how are they addressed?
A3: Ensuring the purity of this compound is crucial, as impurities can impact the yield and quality of Bosentan. Researchers have developed a novel one-pot process that utilizes readily available reagents like potassium carbonate and acetonitrile []. This method streamlines the synthesis and allows for the production of high-purity this compound, paving the way for the efficient large-scale manufacturing of Bosentan.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

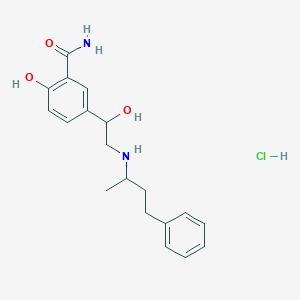

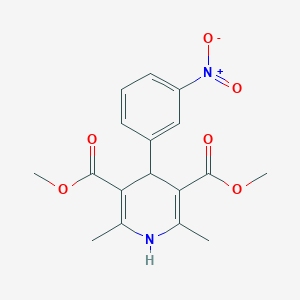
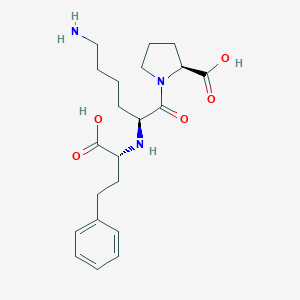

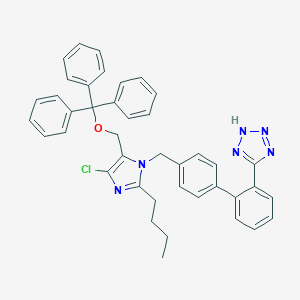
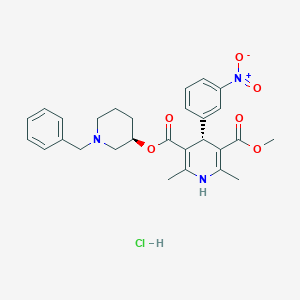
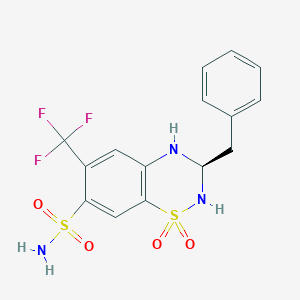
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)

